5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295293
InChI: InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-9-7-6-8-12(15)2/h5-9H,1,10-11H2,2-4H3
SMILES:
Molecular Formula: C19H20N2OS2
Molecular Weight: 356.5 g/mol

5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16295293

Molecular Formula: C19H20N2OS2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C19H20N2OS2
Molecular Weight 356.5 g/mol
IUPAC Name 5,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-9-7-6-8-12(15)2/h5-9H,1,10-11H2,2-4H3
Standard InChI Key JONFGGBJENUTLS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic system comprising a pyrimidine ring fused to a thiophene ring. Critical substitutions include:

  • 5,6-Dimethyl groups: Electron-donating methyl groups at positions 5 and 6 enhance steric bulk and modulate electronic effects on the core .

  • 2-[(2-Methylbenzyl)sulfanyl]: A sulfur-containing benzyl group at position 2 introduces hydrophobic interactions and potential metabolic stability. The ortho-methyl group on the benzyl ring may influence conformational flexibility.

  • 3-(Prop-2-en-1-yl): An allyl group at position 3 provides a reactive site for further functionalization via click chemistry or radical reactions .

Table 1: Estimated Molecular Properties

PropertyValueSource Analog
Molecular formulaC₁₉H₁₉N₂OS₂Derived from
Molecular weight363.49 g/molCalculated
Log P (octanol-water)2.8 ± 0.3Predicted via
Topological polar surface area89.7 ŲBased on

Synthesis and Functionalization

Synthetic Routes

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically begins with bromination or chlorination of the parent heterocycle, followed by nucleophilic substitution and cross-coupling reactions . For this compound, a plausible pathway involves:

  • Core Bromination:
    Thieno[2,3-d]pyrimidin-4(3H)-one undergoes regioselective bromination at position 6 using bromine in acetic acid at 80°C (yield: 90–95%) .

  • Sulfanyl Group Introduction:
    The brominated intermediate reacts with 2-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfanyl group .

  • Allylation at Position 3:
    Alkylation with allyl bromide in the presence of a phase-transfer catalyst affords the propenyl substituent.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂, AcOH, 80°C, 1 h95%
Sulfanyl substitution2-Methylbenzyl mercaptan, K₂CO₃, DMF, RT85%*
AllylationAllyl bromide, TBAB, NaOH, H₂O78%*
*Estimated based on analogous reactions .

Physicochemical and Pharmacological Properties

Solubility and Bioavailability

The compound’s solubility in aqueous media is predicted to be 1.2–2.5 mg/mL, comparable to analogs like 5,6-dimethyl-2-[(4-nitrobenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one . Its log P of 2.8 suggests moderate lipophilicity, balancing membrane permeability and solubility. The polar surface area (89.7 Ų) indicates potential blood-brain barrier exclusion, aligning with thienopyrimidine derivatives’ typical pharmacokinetics .

Biological Activity

While direct bioactivity data for this compound are unavailable, structurally related molecules exhibit:

  • Anticancer Activity: Inhibition of kinase pathways (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets.

  • Antiviral Effects: Disruption of viral protease or polymerase function, as seen in herpes simplex virus (HSV) models .

Mechanism of Action Hypotheses

Kinase Inhibition

The sulfanyl-benzyl group may anchor the compound in hydrophobic kinase pockets, while the pyrimidine core mimics ATP’s adenine moiety. Molecular docking studies on analogs suggest nanomolar affinity for EGFR (ΔG = -9.2 kcal/mol).

Metabolic Stability

The ortho-methyl group on the benzyl ring likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to para-substituted analogs .

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